molecular formula C11H19NO3 B13580521 rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B13580521
M. Wt: 213.27 g/mol
InChI Key: FWTXVHHLNWSAIQ-IWSPIJDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic tertiary amine derivative featuring a fused bicyclo[3.1.0]hexane scaffold. The compound contains a hydroxymethyl substituent at the 6-position and a tert-butoxycarbonyl (Boc) protective group at the 2-aza position. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.28 g/mol . The bicyclo[3.1.0]hexane core imports structural rigidity, making it a valuable intermediate in medicinal chemistry for designing conformationally constrained analogs, particularly in peptide synthesis and enzyme inhibitor development .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-7-8(6-13)9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m1/s1

InChI Key

FWTXVHHLNWSAIQ-IWSPIJDZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1[C@@H]2CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C2CO

Origin of Product

United States

Preparation Methods

Preparation Methods of rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Detailed Synthetic Steps

Amino Protection and Cyclization
  • Starting from glutamic acid derivatives, the amino group is protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during cyclization.
  • A 4-dimethylaminopyridine (DMAP) catalyzed cyclization is employed to form the bicyclic 2-azabicyclo[3.1.0]hexane scaffold.
  • Reaction conditions optimized include molar ratios of DMAP to di-tert-butyl dicarbonate and pyridine, with a reported yield of 82% for intermediate di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate.
Reduction-Dehydration and Formation of Alkene
  • The protected intermediate undergoes reduction to convert keto groups to alcohols followed by dehydration to form an alkene intermediate.
  • This step is critical for setting up the substrate for the Simmons-Smith cyclopropanation.
Asymmetric Simmons-Smith Reaction
  • The key step involves asymmetric Simmons-Smith cyclopropanation to construct the cyclopropane ring fused to the azabicyclo system.
  • Reaction time and conditions influence the cis/trans isomer ratio, with an optimal reaction time of approximately 19.5 hours yielding a cis/trans ratio of 6:1.
  • The overall yield for this step is about 30%, with a diastereomeric excess (de) of 72%.
Hydrolysis and Functional Group Modification
  • Hydrolysis of protecting groups and selective functionalization introduce the hydroxymethyl group at the 6-position and the tert-butyl ester at the carboxylate position.
  • These transformations yield the final compound this compound with high stereochemical purity.

Alternative Synthetic Routes

  • Photochemical [2 + 2] cycloaddition methods have been explored in related bicyclic systems to form cyclobutane rings, which can be adapted for azabicyclo derivatives.
  • Transition metal-catalyzed photocycloadditions and other cyclization strategies offer alternative pathways but are less commonly applied specifically to this compound.

Data Table: Summary of Key Reaction Parameters and Yields

Step Reaction Conditions Yield (%) Stereochemical Outcome Notes
Amino Protection & Cyclization DMAP catalyst, di-tert-butyl dicarbonate, pyridine, optimized molar ratios 82 Formation of bicyclic intermediate Optimized n(DMAP):n(Boc2O):n(pyridine) = 0.40:4.0:1.0
Reduction & Dehydration Standard reduction reagents, dehydration agents Not specified Alkene intermediate formed Prepares for Simmons-Smith reaction
Asymmetric Simmons-Smith Reaction Simmons-Smith reagent, ~19.5 h reaction time 30 cis/trans ratio ~6:1, de = 72% Key step for cyclopropane ring formation
Hydrolysis & Functionalization Acid/base hydrolysis, selective esterification Not specified Final compound with hydroxymethyl and tert-butyl ester Final purification yields racemate

Research Findings and Analysis

  • The described synthetic route demonstrates a balance between yield and stereochemical control, crucial for applications requiring enantiomerically pure compounds.
  • The use of DMAP as a catalyst in the cyclization step significantly improves yields and reaction efficiency.
  • The Simmons-Smith cyclopropanation remains a stereoselective challenge; however, reaction time optimization allows for a favorable cis/trans isomer ratio.
  • The overall synthetic yield is moderate (~30%), reflecting the complexity of the bicyclic system.
  • Characterization of intermediates and final products by nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirms the stereochemical assignments and structural integrity.

Chemical Reactions Analysis

Ester Group Reactions

The tert-butyl ester moiety undergoes characteristic reactions of carboxylic acid derivatives, with the bulky tert-butyl group influencing steric accessibility.

Reaction TypeConditionsProductsMechanism HighlightsReferences
Acid hydrolysis HCl (aq.), reflux2-azabicyclo[3.1.0]hexane-2-carboxylic acid + tert-butanolProtonation of carbonyl oxygen, nucleophilic attack by water,
Base hydrolysis NaOH (aq.), heatSodium carboxylate + tert-butanolSN2 cleavage of the ester bond
Transesterification ROH (e.g., MeOH), acid catalystMethyl ester + tert-butanolAcid-catalyzed acyl substitution

Key Insight : Hydrolysis under acidic conditions is preferred due to the steric hindrance of the tert-butyl group, which slows base-mediated SN2 pathways.

Hydroxymethyl Group Reactions

The primary alcohol (-CH2OH) participates in oxidation, esterification, and nucleophilic substitutions.

Reaction TypeConditionsProductsSelectivity NotesReferences
Oxidation PCC (anhydrous)6-carbaldehyde-2-azabicyclo[3.1.0]hexane-2-carboxylateMild conditions prevent overoxidation ,
Esterification AcCl, pyridine6-acetoxymethyl derivativePyridine neutralizes HCl byproduct
Tosylylation TsCl, DMAP, CH2Cl26-tosyloxymethyl derivativeActivates -OH for nucleophilic substitution

Structural Influence : The bicyclic framework may sterically hinder reactions at the hydroxymethyl group, necessitating optimized conditions .

Amine Group Reactions

The secondary amine (2-aza) exhibits nucleophilic character, though its reactivity is moderated by the bicyclic structure.

Reaction TypeConditionsProductsChallengesReferences
Acylation Ac2O, NEt3N-acetyl derivativeSteric hindrance reduces yield ,
Salt Formation HCl (g), Et2OHydrochloride saltImproves solubility for biological studies
Alkylation R-X (e.g., MeI), K2CO3N-alkylated productCompeting ester hydrolysis possible

Note : The amine’s spatial constraints within the bicyclic system limit its reactivity compared to linear amines .

Bicyclic Ring Reactivity

The [3.1.0]azabicyclohexane core introduces strain, enabling ring-opening or rearrangements under specific conditions.

Reaction TypeConditionsProductsDriving ForceReferences
Acid-mediated ring opening H2SO4, H2OLinear amino diolRelief of ring strain
Photochemical rearrangement UV light, inert solventFused pyrrolidine derivativeRadical intermediates stabilize strain

Reaction Comparison with Structural Analogs

CompoundKey Functional GroupsDistinct Reactivity
tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 3-aza, hydroxymethylHigher amine reactivity due to positional isomerism
rac-tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate 2-aza, amineAmine group undergoes faster acylation

Mechanistic Considerations

  • Ester hydrolysis : Follows a two-step nucleophilic acyl substitution (Figure 1):

    ester+H2OH+tetrahedral intermediatecarboxylic acid+tert-butanol\text{ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{tetrahedral intermediate} \rightarrow \text{carboxylic acid} + \text{tert-butanol}
  • Hydroxymethyl oxidation : PCC abstracts a β-hydrogen, forming a carbonyl (Figure 2):

    -CH2OHPCC-CHO\text{-CH}_2\text{OH} \xrightarrow{\text{PCC}} \text{-CHO}

Scientific Research Applications

rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Table 1: Key Structural Differences in Bicyclic Frameworks

Compound Name Bicyclo System Nitrogen Position Substituent(s) Molecular Weight (g/mol) CAS No./Source
rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate [3.1.0] 2-aza 6-hydroxymethyl 213.28 EN300-749266
tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate [3.1.0] 3-aza 6-hydroxymethyl 213.28 419572-18-2
(1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate [2.2.1] 5-aza 3-oxo, 2-oxa 199.25 848488-70-0
tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane 2-aza 6-hydroxy 227.31 EP 3 768 669 B1

Key Observations :

  • Bicyclo vs. Spiro Systems: The spiro[3.4]octane analog (Table 1, Row 4) introduces a non-fused bicyclic structure, altering conformational flexibility compared to the fused [3.1.0] system .

Functional Group Modifications

Table 2: Impact of Substituent Variations on Properties

Compound Name Functional Group Key Properties/Applications Source
This compound Hydroxymethyl Polar, oxidizable to carboxylic acid; precursor for conjugates Building Blocks Catalogue
rel-tert-butyl (1R,5S,6r)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Aminomethyl Basic amine; forms salts, potential for ionic interactions Aladdin Scientific
BP 1178: (1R,5S,6R)-tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Acetyl Lipophilic; enhances membrane permeability Biopharmacule
rac-tert-butyl (1R,5S,6R)-6-(dioxazaborocane)-3-azabicyclo[3.1.0]hexane-3-carboxylate Boron-containing Potential for Suzuki coupling or as enzyme inhibitor Reagent Standard

Key Observations :

  • Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group (polar) contrasts with the aminomethyl derivative (basic), impacting solubility and reactivity .
  • Boron Integration : Introduces unique electronic properties for catalytic or medicinal applications .

Stereochemical Considerations

The stereochemistry of the bicyclo[3.1.0]hexane scaffold significantly influences biological activity. For example:

  • rel-(1R,5S,6r)-tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 419572-18-2) shares the same substituents as the target compound but differs in the spatial arrangement of the hydroxymethyl group, leading to distinct receptor-binding profiles .
  • In tert-butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 1386459-70-6), the aminomethyl group’s stereochemistry affects its ability to form hydrogen bonds in enzyme active sites .

Biological Activity

Rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bicyclo[3.1.0]hexane framework, contributes to its biological activity, particularly as an inhibitor of various kinases involved in critical cellular processes.

  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.28 g/mol

Research indicates that this compound exhibits notable biological activity through its interactions with specific protein targets in signaling pathways. The compound's structural properties facilitate binding to these targets, which is essential for its function as a kinase inhibitor.

Kinase Inhibition

The primary biological activity of this compound lies in its ability to inhibit kinase activity. Kinases play crucial roles in regulating various cellular functions, including cell growth and metabolism. The inhibition of these enzymes can lead to significant therapeutic effects in conditions characterized by dysregulated kinase activity, such as cancer.

Cell Cycle Analysis

Studies have shown that this compound affects the cell cycle progression in cancer cell lines. For instance, treatment with this compound has been observed to arrest cells at the G0/G1 phase, significantly reducing the proportion of cells entering the S phase compared to untreated controls. This action mirrors the effects of established cytostatic drugs like cisplatin.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a promising candidate for further pharmacological investigation.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound and structurally related compounds:

Compound NameCAS NumberKey Features
This compoundN/ABicyclic structure with kinase inhibition activity
Tert-butyl (1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate419572-18-2Similar structure but different stereochemistry
Exo-N-benzyl-3-azabicyclo[3.1.0]hexane-6-methanol134575-07-8Contains a benzyl group instead of tert-butyl

Case Studies

One notable study investigated the effects of this compound on 3T3-SV40 cells:

  • Cell Proliferation : The compound significantly decreased the multiplication capacity of 3T3-SV40 cells.
  • Cell Cycle Arrest : A marked reduction in the number of cells transitioning to the S phase was observed.

These findings suggest that this compound not only inhibits growth but also alters the fundamental processes governing cell division.

Q & A

Q. What are the key synthetic routes for rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?

The compound is synthesized via cyclopropanation and subsequent functionalization. Evidence from bicyclic azabicyclohexane derivatives (e.g., tert-butyl 2-azabicyclo[3.1.0]hexane carboxylates) suggests that stereochemical control relies on chiral auxiliaries or catalysts. For example, a tert-butyl ester group is introduced to protect the amine during ring closure, with stereoselectivity achieved using chiral ligands or asymmetric hydrogenation . Key steps include:

  • Cyclopropanation of a bicyclic intermediate under controlled temperature (−78°C to 25°C).
  • Hydroxymethylation via nucleophilic addition, requiring anhydrous conditions to avoid side reactions.
  • Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate diastereomers.

Q. How is the stereochemistry of the compound validated experimentally?

X-ray crystallography is the gold standard for confirming absolute configuration . For rapid analysis, nuclear Overhauser effect (NOE) NMR experiments can distinguish between diastereomers. For example, key NOE correlations between the hydroxymethyl proton and adjacent protons in the bicyclic core confirm the (1R,5R,6R) configuration . Additionally, optical rotation measurements ([α]D) are compared to literature values for related azabicyclohexanes .

Q. What are common protecting group strategies for the tertiary amine in this bicyclic system?

The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA). Alternative strategies include benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups, but these may complicate purification in small bicyclic systems .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxymethyl vs. acetoxymethyl substituents) impact biological activity or reactivity?

Comparative studies on analogs like (1S,2S,4R,5R)-tert-butyl-2-(acetoxymethyl)-4-(benzyloxymethyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate show that esterification of the hydroxymethyl group (e.g., acetylation) enhances lipophilicity, improving membrane permeability in cellular assays . However, this reduces hydrogen-bonding capacity, potentially affecting target binding . Reactivity differences are evident in hydrolysis rates: acetoxymethyl derivatives hydrolyze faster under acidic conditions than hydroxymethyl analogs .

Q. What mechanistic insights explain contradictions in reported yields for cyclopropanation steps?

Discrepancies in yields (e.g., 40–75%) arise from variations in:

  • Catalyst loading (e.g., Rh(II) vs. Cu(I) catalysts).
  • Solvent polarity (nonpolar solvents favor bicyclic ring closure but slow reaction rates).
  • Temperature gradients during exothermic steps . Optimized protocols recommend slow addition of diazo compounds and rigorous exclusion of moisture to minimize byproducts .

Q. How does the bicyclic scaffold influence conformational rigidity in drug design?

The fused cyclopropane and oxirane rings enforce a rigid, planar geometry, reducing entropy penalties during protein binding. Computational studies (e.g., molecular docking) on related azabicyclohexanes reveal that the (1R,5R,6R) configuration positions the hydroxymethyl group in a solvent-exposed orientation, enabling interactions with hydrophilic residues in enzymatic active sites .

Methodological Guidance

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to detect impurities (<0.5% area).
  • Thermogravimetric Analysis (TGA) : Assess stability under heating (e.g., decomposition onset at >150°C).
  • Long-term storage : Store at −20°C under argon to prevent oxidation of the hydroxymethyl group .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) between batches?

Batch-to-batch variations in 1^1H NMR shifts (±0.05 ppm) often stem from residual solvents or tautomerism. Strategies include:

  • Lyophilization to remove volatile impurities.
  • Deuterated solvent screening (CDCl₃ vs. DMSO-d₆) to stabilize specific conformers.
  • Spiking with authentic samples to confirm peak assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.